1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride
Description
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a substituted imidazole derivative characterized by a hydroxyl group at position 1, methyl groups at positions 2 and 4, and a carboxylic acid group at position 5, with a hydrochloride salt (). Its molecular formula is C₇H₉ClN₂O₃, yielding a molecular weight of 204.61 g/mol (calculated from the formula). This compound is cataloged as a building block in synthetic chemistry, suggesting applications in pharmaceutical and materials research . The imidazole core and functional groups make it a versatile intermediate for further derivatization.
Properties
Molecular Formula |
C6H9ClN2O3 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-3-5(6(9)10)8(11)4(2)7-3;/h11H,1-2H3,(H,9,10);1H |
InChI Key |
DSYPEHOLRYNJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs based on substituent patterns, functional groups, and structural similarity scores derived from databases.
Structural Analogs with High Similarity
5-Amino-1H-imidazole-4-carboxamide Hydrochloride
- Molecular Formula : C₄H₇ClN₄O
- Molecular Weight : 170.58 g/mol
- Key Features: Replaces the carboxylic acid with a carboxamide group and introduces an amino group at position 5.
- Similarity Score : 0.98
1-Ethyl-1H-imidazole-5-carboxylic Acid
Derivatives with Modified Functional Groups
Methyl 1H-Imidazole-5-carboxylate Hydrochloride
- Molecular Formula : C₅H₇ClN₂O₂
- Molecular Weight : 178.58 g/mol
- Key Features : Esterifies the carboxylic acid to a methyl ester.
- Similarity Score : 0.89
- Implications : The ester group acts as a prodrug motif, improving oral bioavailability by masking the acidic moiety.
Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride
- Molecular Formula : C₆H₁₀ClN₃O₂
- Molecular Weight : 191.62 g/mol
- Key Features: Combines an ethyl ester at position 4 and an amino group at position 5.
Analogs with Substituent Variations
1-Methyl-4-Phenyl-1H-imidazole-5-carboxylic Acid
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol
- Key Features : Replaces the hydroxyl and methyl groups with a phenyl ring at position 4.
- Source :
2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride
Data Table: Key Structural and Functional Comparisons
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